molecular formula C6H10NNaO B8449133 sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate

sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate

Cat. No. B8449133
M. Wt: 135.14 g/mol
InChI Key: MOMGDEWWZBKDDR-UHFFFAOYSA-M
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Patent
US03992361

Procedure details

Sodium caprolactamate is prepared from sodium tert. butoxide and dissolved in caprolactam in the amount of 0.3 mol %. 0.3 Mol % of 2,2,4-trimethyl-3-oxopentanoyl-(4'-phenylazo)aniline is dissolved in the solution thus obtained. The polymerization product containing 89.5% of thecolored polyamide is obtained after heating to 180° C for 15 minutes; the polyamide contains 100% of the dye incorporated therein. Evenif the polymerization is carried out for 60 minutes, 96.5% of the polymer is formed which exhibits over 90% of the original color absorption. On thecontrary, if 2-benzoyl-2-(4'-dimethylaminophenylazo)-acetanilide is used (adye of the Hansa Yellow type), only 10-20% of the original color absorptionremains in the polymer under the same conditions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2,2,4-trimethyl-3-oxopentanoyl-(4'-phenylazo)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
96.5%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+:6].[C:7]1(=[O:14])[NH:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>>[CH2:10]1[CH2:11][CH2:12][N:13]=[C:7]([O-:14])[CH2:8][CH2:9]1.[Na+:6] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Two
Name
2,2,4-trimethyl-3-oxopentanoyl-(4'-phenylazo)aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
polyamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
polyamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thus obtained
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C1CCC(=NCC1)[O-].[Na+]
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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